1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol
Overview
Description
1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C16H11F2N3O3S and its molecular weight is 363.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Antibacterial Screening : A study by Aziz-ur-Rehman et al. (2013) demonstrated the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, indicating the potential for creating various compounds from a similar chemical structure. These derivatives were evaluated for antibacterial activity against both gram-negative and gram-positive bacteria.
Chemical Reactions and Properties
- Reaction with Thiophenol : Research by Medana et al. (1994) on 4-Phenyl-3-furoxancarbonitrile, a compound related to 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol, showed that it releases nitric oxide under the action of thiol cofactors. The study focused on the mechanisms and biological evaluations of the compound.
- Formal Hydroamination of Styrenes : Savolainen, Han, and Wu (2014) Savolainen et al. (2014) conducted a study on the formal hydroamination of styrenes using 1-Phenyl-1H-tetrazole-5-thiol, demonstrating the potential for atom-economic formation of tetrazolothione moieties.
Biological and Medicinal Applications
- Antimicrobial Evaluation and Hemolytic Activity : Gul et al. (2017) Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, revealing their antimicrobial efficacy against various microbial species. This highlights the potential for developing similar compounds with antimicrobial properties.
- Thermodynamic and Electrochemical Properties : A study by Po et al. (1991) Po et al. (1991) on imidazole-2-thiols provided insight into the thermodynamic and electrochemical properties of these compounds, essential for understanding their behavior in various applications.
Chemical Engineering and Material Science
- Corrosion Inhibition Properties : Ammal, Prajila, and Joseph (2018) Ammal et al. (2018) investigated 1,3,4-oxadiazole derivatives for their ability to inhibit corrosion of mild steel in sulfuric acid, suggesting similar potential applications for this compound.
- Curing Agents in Polymer Chemistry : Ghaemy, Bazzar, and Berenjestanaki (2012) Ghaemy et al. (2012) synthesized fluorinated curing agents with imidazole groups, indicating potential applications in polymer chemistry for similar imidazole-based compounds.
Properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-(3-nitrophenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-15(18)24-13-6-4-11(5-7-13)20-14(9-19-16(20)25)10-2-1-3-12(8-10)21(22)23/h1-9,15H,(H,19,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBVXZRKRBMNNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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